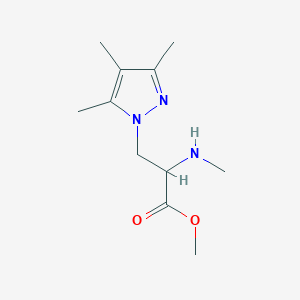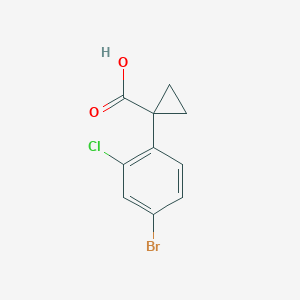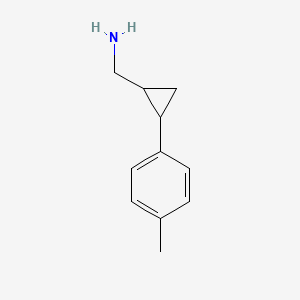
(2-(P-tolyl)cyclopropyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(P-tolyl)cyclopropyl)methanamine is an organic compound that features a cyclopropyl group attached to a methanamine moiety, with a p-tolyl group as a substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(P-tolyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method involves the reaction of p-tolylmagnesium bromide with cyclopropylcarboxaldehyde to form the corresponding alcohol, which is then converted to the amine via reductive amination using reagents such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(P-tolyl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Cyclopropylmethane derivatives.
Substitution: Various substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
(2-(P-tolyl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-(P-tolyl)cyclopropyl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can confer unique binding properties, enhancing the compound’s efficacy and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-(P-tolyl)cyclopropyl)methanol: Similar structure but with a hydroxyl group instead of an amine.
(2-(P-tolyl)cyclopropyl)acetic acid: Contains a carboxylic acid group instead of an amine.
(2-(P-tolyl)cyclopropyl)amine: Lacks the methylene bridge present in (2-(P-tolyl)cyclopropyl)methanamine.
Uniqueness
This compound is unique due to the presence of both a cyclopropyl group and a methanamine moiety, which can influence its reactivity and interactions with other molecules. This combination of structural features makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H15N |
|---|---|
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
[2-(4-methylphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C11H15N/c1-8-2-4-9(5-3-8)11-6-10(11)7-12/h2-5,10-11H,6-7,12H2,1H3 |
InChI-Schlüssel |
LHTPQIPFVUFAOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CC2CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


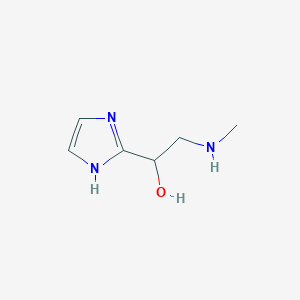
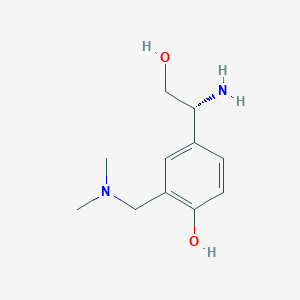
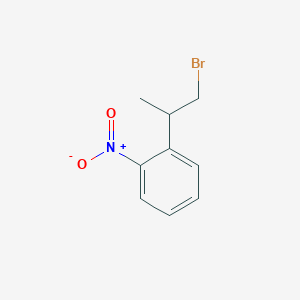
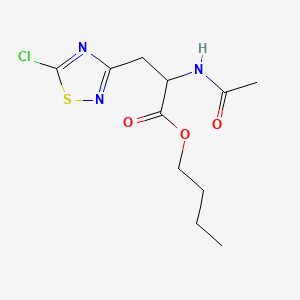
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)methyl]-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid](/img/structure/B13545484.png)
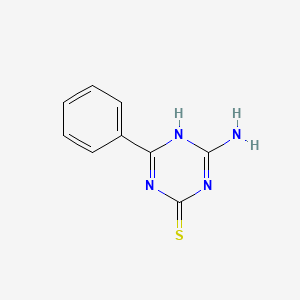
![rac-tert-butylN-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate](/img/structure/B13545495.png)

![2-Amino-5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13545505.png)

aminehydrochloride](/img/structure/B13545525.png)
![3-(Methoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13545529.png)
